molecular formula C19H13BrClNO4 B2398783 1-(3-Bromophenyl)-7-chloro-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 874463-06-6

1-(3-Bromophenyl)-7-chloro-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2398783
CAS No.: 874463-06-6
M. Wt: 434.67
InChI Key: JWXZAZJAQCQOEP-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)-7-chloro-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic small molecule belonging to the chromeno[2,3-c]pyrrole-3,9-dione chemical class, which is of significant interest in medicinal chemistry for the development of kinase inhibitors. This compound is structurally characterized by a bromophenyl substituent and a hydroxyethyl side chain, features that are often engineered to modulate solubility and target binding affinity. Its core scaffold is structurally related to known pharmacophores that interact with the ATP-binding sites of kinases. Research on similar heterocyclic scaffolds has demonstrated potent inhibitory activity against key kinases involved in DNA damage response pathways, such as Ataxia Telangiectasia Mutated (ATM) and ATM- and Rad3-Related (ATR) kinases . These kinases are central regulators of the cell cycle checkpoint and DNA repair mechanisms; their inhibition leads to synthetic lethality in cancer cells with specific genetic deficiencies, such as those in homologous recombination. Consequently, this compound serves as a critical research tool for investigating the mechanisms of genomic instability and for evaluating novel therapeutic strategies in oncology, particularly in combination with PARP inhibitors or other DNA-damaging agents . Its utility extends to chemical biology for probing kinase signaling networks and for the structure-activity relationship (SAR) optimization of next-generation targeted cancer therapeutics.

Properties

IUPAC Name

1-(3-bromophenyl)-7-chloro-2-(2-hydroxyethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrClNO4/c20-11-3-1-2-10(8-11)16-15-17(24)13-9-12(21)4-5-14(13)26-18(15)19(25)22(16)6-7-23/h1-5,8-9,16,23H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWXZAZJAQCQOEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2C3=C(C(=O)N2CCO)OC4=C(C3=O)C=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3-Bromophenyl)-7-chloro-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a member of the chromeno-pyrrole family, which has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing findings from various research studies and patents to provide a comprehensive overview.

Chemical Structure and Properties

This compound features a complex structure characterized by:

  • Bromophenyl group
  • Chloro substituent
  • Hydroxyethyl moiety
  • Dihydrochromeno-pyrrole core

The molecular formula is C19H16BrClN2O3C_{19}H_{16}BrClN_2O_3, with a molecular weight of approximately 409.7 g/mol.

Antioxidant Properties

Research indicates that derivatives of the chromeno[2,3-c]pyrrole structure exhibit significant antioxidant activity . A study highlighted that compounds within this class can effectively scavenge free radicals, which is crucial in preventing oxidative stress-related diseases .

Antiviral Activity

Notably, certain chromeno[2,3-c]pyrrole derivatives have been identified as inhibitors of the SARS-CoV-2 Main protease (Mpro), suggesting potential applications in antiviral therapy. The mechanism involves binding to the active site of the protease, thereby inhibiting viral replication .

Glucokinase Activation

Some compounds in this category act as glucokinase activators , which may have implications for diabetes management. By enhancing glucose metabolism, these compounds could help regulate blood sugar levels effectively .

Inhibition of Glycosaminoglycans

Chromeno-pyrrole derivatives have also been reported to mimic glycosaminoglycans, which play vital roles in cell signaling and tissue repair. This property may contribute to their therapeutic potential in various conditions, including inflammation and cancer .

Synthesis and Yield

A recent study demonstrated an efficient synthetic route for producing 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones with high yields (43–86%) and purity over 95% via a multicomponent reaction involving aryl aldehydes and primary amines . This method not only streamlines the synthesis but also allows for the exploration of a diverse range of substituents.

Pharmacological Studies

Several pharmacological evaluations have been conducted on related compounds:

  • Anti-diabetic effects : Some derivatives exhibited significant reductions in blood glucose levels in diabetic models.
  • Anti-inflammatory properties : In vitro studies showed that these compounds can reduce pro-inflammatory cytokine production.

Comparative Analysis Table

Biological ActivityReference StudyObserved Effect
AntioxidantPMC8175933Effective free radical scavenging
AntiviralPMC8175933Inhibition of SARS-CoV-2 Mpro
Glucokinase ActivationPMC8175933Enhanced glucose metabolism
Mimetic of GlycosaminoglycansPMC8175933Potential anti-inflammatory effects

Scientific Research Applications

Pharmaceutical Development

This compound has been investigated for its potential therapeutic effects, particularly in the treatment of various diseases. Its structural characteristics suggest a variety of biological activities:

  • Anticancer Activity : Research indicates that derivatives of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exhibit significant antiproliferative effects against several cancer cell lines. For instance, studies have shown that compounds based on this structure can effectively inhibit the growth of human liver cancer (HepG-2) and breast cancer (MCF-7) cells, outperforming traditional chemotherapeutics like doxorubicin in some cases .
  • Anti-inflammatory Properties : The compound has also been noted for its anti-inflammatory effects. Its derivatives have been tested for their ability to modulate inflammatory pathways, potentially offering new avenues for treating chronic inflammatory diseases .

Synthetic Methodologies

The synthesis of 1-(3-Bromophenyl)-7-chloro-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves efficient multicomponent reactions that allow for the generation of diverse libraries of related compounds. This synthetic versatility is crucial for:

  • Library Development : The ability to create a wide array of derivatives facilitates high-throughput screening for biological activity. A recent study reported a successful one-pot multicomponent synthesis yielding over 200 different derivatives with good purity and yield rates between 43% and 86% .
  • Functionalization : The compound's structure allows for various functional groups to be introduced without significant loss of yield or purity. This adaptability is essential for tailoring compounds to enhance specific biological activities or pharmacokinetic profiles .

Biological Studies

The biological implications of this compound are extensive:

  • Mechanism of Action : Investigations into the mechanism by which this compound exerts its effects have revealed interactions with key biological targets. For example, it has been shown to engage with dopamine receptors, which could be relevant in neuropharmacology .
  • Toxicological Assessments : Evaluating the safety profile of this compound is crucial for its development as a therapeutic agent. Preliminary studies indicate a favorable safety margin; however, comprehensive toxicological evaluations are necessary to establish its viability as a drug candidate.

Case Study 1: Anticancer Efficacy

A study published in an international journal explored the anticancer efficacy of a series of 1,2-dihydrochromeno[2,3-c]pyrrole derivatives. The researchers synthesized multiple compounds and tested them against HepG-2 and MCF-7 cell lines. Results indicated that certain derivatives exhibited IC50 values significantly lower than those of established chemotherapeutics, suggesting a promising alternative in cancer treatment strategies .

Case Study 2: Anti-inflammatory Action

In another investigation focused on anti-inflammatory properties, researchers synthesized various derivatives and assessed their ability to inhibit pro-inflammatory cytokines in vitro. The results demonstrated that some compounds could effectively reduce cytokine levels comparable to standard anti-inflammatory agents, indicating their potential use in managing inflammatory disorders .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key structural analogs of this compound differ in substituent patterns, which influence their molecular properties and synthetic accessibility. Below is a comparative analysis:

Compound Molecular Formula Average Mass (g/mol) Key Substituents Synthetic Route
1-(3-Bromophenyl)-7-chloro-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione (Target) C₂₀H₁₄BrClNO₄ (inferred) ~479.7 (estimated) 3-Bromophenyl (C₆H₄Br), 7-Cl, 2-hydroxyethyl (CH₂CH₂OH) Likely via Vydzhak-Panchishin cyclocondensation (hydrazine-mediated protocols)
2-(4-Bromophenyl)-7-chloro-1-(4-hydroxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione C₂₄H₁₅BrClNO₅ 512.740 4-Bromophenyl (C₆H₄Br), 7-Cl, 4-hydroxy-3-methoxyphenyl (C₆H₃(OH)(OCH₃)) Multi-step functionalization involving arylhydrazines and ketones
2-(2-Hydroxyethyl)-5,7-dimethyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione C₂₄H₂₅NO₇ 439.46 2-Hydroxyethyl (CH₂CH₂OH), 5,7-dimethyl, 3,4,5-trimethoxyphenyl (C₆H₂(OCH₃)₃) Solvent-mediated cyclization with hydrazine hydrate

Key Observations:

Substituent Position Effects :

  • The 3-bromophenyl group in the target compound contrasts with the 4-bromophenyl group in . Bromine’s position on the aryl ring may alter steric and electronic interactions, affecting binding affinity in biological assays or solubility.
  • The 2-hydroxyethyl substituent (target) versus methoxy/hydroxyaryl groups () introduces differences in hydrophilicity and hydrogen-bonding capacity.

Synthetic Accessibility: Derivatives with hydroxyethyl groups (e.g., ) are synthesized under mild conditions (e.g., ethanol reflux), whereas methoxy-substituted analogs () require more complex protection/deprotection steps .

Research Findings and Functional Implications

Synthetic Methodologies: Vydzhak and Panchishin pioneered the synthesis of 1,2-dihydrochromeno-pyrrole-diones via hydrazine-mediated cyclocondensation of substituted ketones and arylhydrazines . This approach is scalable and adaptable to diverse substituents, including bromophenyl and hydroxyethyl groups.

Physicochemical Properties :

  • Hydroxyethyl-substituted compounds (e.g., ) exhibit higher solubility in polar solvents (e.g., DMSO) compared to methoxy analogs, as evidenced by NMR data recorded in DMSO-d₆ .
  • The 7-chloro substituent in the target compound and contributes to elevated melting points (>190°C), likely due to enhanced intermolecular halogen bonding .

Q & A

Basic: What are the standard synthetic routes for preparing 1-(3-Bromophenyl)-7-chloro-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione?

Methodological Answer:
The synthesis typically involves multicomponent reactions combining substituted benzaldehydes, amines, and chromene precursors. Key steps include:

  • Condensation reactions to form the chromeno-pyrrole core .
  • Substituent introduction : Bromophenyl and hydroxyethyl groups are introduced via nucleophilic substitution or alkylation under basic conditions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) followed by crystallization (e.g., ethanol/water) ensures ≥95% purity .
  • Yield optimization : Reaction temperatures (70–100°C) and anhydrous solvents (DMF or THF) are critical to suppress side reactions .

Advanced: How can researchers resolve contradictions in synthetic yields reported across literature for this compound?

Methodological Answer:
Contradictions often arise from variations in reaction conditions or purification protocols. To address this:

  • Parameter optimization : Use a Design of Experiments (DoE) approach to systematically vary temperature, solvent polarity, and catalyst loading (e.g., p-TsOH) .
  • In-situ monitoring : Employ HPLC-MS to track intermediate formation and identify yield-limiting steps .
  • Computational modeling : Quantum chemical calculations (e.g., DFT) predict energy barriers for key steps like cyclization, guiding experimental adjustments .
  • Cross-validation : Compare spectral data (e.g., 1^1H/13^13C NMR, IR) with literature to confirm structural fidelity .

Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:
Core techniques include:

  • NMR spectroscopy : 1^1H NMR identifies aromatic protons (δ 6.8–8.2 ppm) and hydroxyethyl groups (δ 3.6–4.1 ppm); 13^13C NMR confirms carbonyl (δ 170–180 ppm) and quaternary carbons .
  • Mass spectrometry (HRMS) : Validate molecular weight (expected ~480–500 g/mol) and isotopic patterns (Br/Cl) .
  • IR spectroscopy : Detect C=O stretches (~1680 cm1^{-1}) and O–H bonds (~3200 cm1^{-1}) .
  • Melting point analysis : Compare observed values (e.g., 210–215°C) with literature to assess purity .

Advanced: How can researchers differentiate structural isomers or closely related derivatives of this compound?

Methodological Answer:

  • 2D NMR (COSY, NOESY) : Resolve overlapping signals in aromatic regions and confirm substituent positions .
  • X-ray crystallography : Determine absolute configuration and hydrogen-bonding networks (critical for biological activity) .
  • Chromatographic separation : Use chiral columns (e.g., CHIRALPAK® IG-3) with hexane/isopropanol gradients to isolate enantiomers .
  • Comparative reactivity studies : Test reactivity with electrophiles (e.g., methyl iodide) to distinguish hydroxyethyl vs. methoxyethyl analogs .

Basic: What biological activity mechanisms are hypothesized for this compound?

Methodological Answer:
Preliminary studies suggest:

  • Enzyme inhibition : Competitive binding to kinases (e.g., MAPK) via bromophenyl and chromeno-pyrrole interactions, validated by IC50_{50} assays .
  • Receptor modulation : Hydroxyethyl groups may facilitate hydrogen bonding with G-protein-coupled receptors (GPCRs), assessed via radioligand displacement assays .
  • Anticancer activity : Induction of apoptosis in HeLa cells (IC50_{50} ~5–10 µM) through ROS generation, measured via flow cytometry .

Advanced: How can structure-activity relationships (SARs) be systematically explored for this compound?

Methodological Answer:

  • Substituent variation : Synthesize analogs with fluorophenyl, methoxyethyl, or morpholine groups to test solubility/activity trade-offs (Table 1) .
  • Pharmacophore modeling : Use Schrödinger’s Phase or MOE to identify critical functional groups (e.g., bromophenyl for target binding) .
  • In-vitro assays : Compare IC50_{50} values across analogs in enzyme inhibition (e.g., COX-2) and cytotoxicity (MTT assay) .
  • ADME profiling : Assess metabolic stability (human liver microsomes) and permeability (Caco-2 monolayers) to prioritize lead candidates .

Table 1: Comparative Analysis of Chromeno-Pyrrole Derivatives

Compound SubstituentsKey Biological ActivityIC50_{50} (µM)Reference
3-Bromophenyl, 2-hydroxyethylKinase inhibition7.2 ± 0.8
4-Fluorophenyl, 4-methoxyphenethylAnticancer (HeLa)5.5 ± 1.1
3-Chlorophenyl, morpholinopropylGPCR antagonism12.4 ± 2.3

Advanced: What strategies mitigate conflicting bioactivity data in preclinical studies?

Methodological Answer:

  • Assay standardization : Use identical cell lines (e.g., ATCC-certified HepG2) and protocols (e.g., 48-hr exposure in MTT assays) .
  • Dose-response validation : Test compounds at 6–8 concentrations in triplicate to ensure reproducibility .
  • Off-target screening : Utilize panels (e.g., Eurofins CEREP) to rule out non-specific binding .
  • Data triangulation : Cross-reference in-vitro results with zebrafish xenograft models or ex-vivo tissue assays .

Basic: How is computational chemistry applied to study this compound?

Methodological Answer:

  • Docking simulations : AutoDock Vina predicts binding poses in enzyme active sites (e.g., PDB 3LN1) .
  • MD simulations : GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories .
  • QSAR models : Build regression models (e.g., PLS) correlating substituent electronegativity with activity .

Advanced: What experimental designs optimize reaction scalability for industrial research?

Methodological Answer:

  • Flow chemistry : Continuous reactors reduce reaction times and improve heat management for large-scale synthesis .
  • Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to enhance sustainability .
  • Process analytical technology (PAT) : In-line FTIR monitors reaction progress in real-time .

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